molecular formula C6H11NO3 B578687 cis-3-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1233010-36-0

cis-3-Amino-tetrahydropyran-4-carboxylic acid

Cat. No. B578687
M. Wt: 145.158
InChI Key: XUEHMQSNKIZXQK-UHNVWZDZSA-N
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Description

“Cis-3-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the CAS Number: 1233010-36-0 and a linear formula of C6H11NO3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is (3R,4R)-3-aminotetrahydro-2H-pyran-4-carboxylic acid . It is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “cis-3-Amino-tetrahydropyran-4-carboxylic acid” is 1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 . This indicates that the molecule contains a six-membered ring structure, which is characteristic of tetrahydropyran compounds .


Physical And Chemical Properties Analysis

“Cis-3-Amino-tetrahydropyran-4-carboxylic acid” is a white to yellow solid . It has a molecular weight of 145.16 and a linear formula of C6H11NO3 . It is typically stored at room temperature .

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry , specifically the synthesis of complex organic compounds .

Application Summary

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

Methods of Application

The synthesis of tetrahydropyran derivatives involves various strategies based on typical retrosynthetic disconnections. General mechanistic and stereochemical considerations for each disconnection are included. The various strategies related to tetrahydropyran ring formation are discussed in the context of natural product synthesis .

Results or Outcomes

The synthesis of tetrahydropyran derivatives has been successfully applied in the total synthesis of Neopeltolide, a potent antiproliferative marine natural product . This complex structure is comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

Safety And Hazards

The safety data sheet (SDS) for “cis-3-Amino-tetrahydropyran-4-carboxylic acid” can be found at the provided link . It is always important to handle chemical compounds with care and use appropriate personal protective equipment.

properties

IUPAC Name

(3R,4R)-3-aminooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHMQSNKIZXQK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679373
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Amino-tetrahydropyran-4-carboxylic acid

CAS RN

1233010-36-0
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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